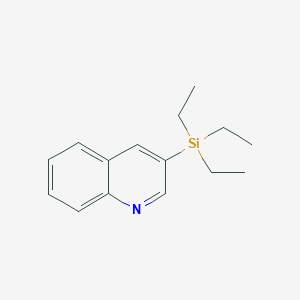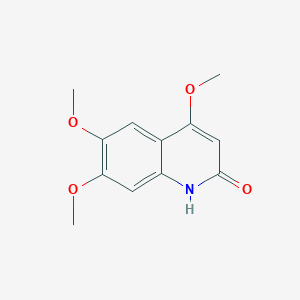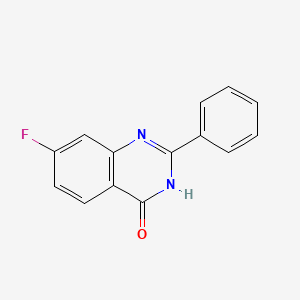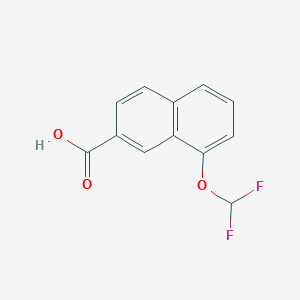
3-(Triethylsilyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The addition of a triethylsilyl group to the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)quinoline typically involves the introduction of the triethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions: 3-(Triethylsilyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry.
科学的研究の応用
3-(Triethylsilyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Triethylsilyl)quinoline involves its interaction with specific molecular targets and pathways. The triethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.
類似化合物との比較
Quinoline: The parent compound, known for its wide range of applications in medicinal and synthetic organic chemistry.
2-(Triethylsilyl)quinoline: Another derivative with the triethylsilyl group at a different position on the quinoline ring.
4-(Triethylsilyl)quinoline: Similar to 3-(Triethylsilyl)quinoline but with the triethylsilyl group at the 4-position.
Uniqueness: this compound is unique due to the specific positioning of the triethylsilyl group, which can influence its chemical reactivity and biological activity. The position of the triethylsilyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C15H21NSi |
|---|---|
分子量 |
243.42 g/mol |
IUPAC名 |
triethyl(quinolin-3-yl)silane |
InChI |
InChI=1S/C15H21NSi/c1-4-17(5-2,6-3)14-11-13-9-7-8-10-15(13)16-12-14/h7-12H,4-6H2,1-3H3 |
InChIキー |
SNAJGJCRUOYJJH-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)

![2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11871748.png)




![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)


